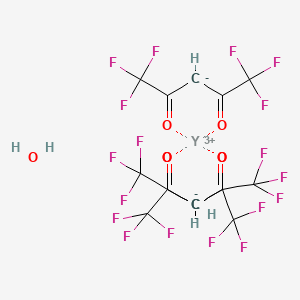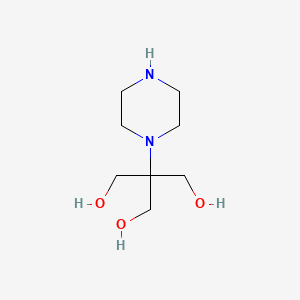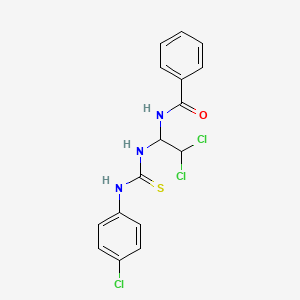
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dichloroethylamine with 4-chlorophenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Applications De Recherche Scientifique
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s thioureido group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The dichloro and chlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2-I-phenyl)thioureido)ethyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(4-I-phenyl)thioureido)ethyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2-MeO-phenyl)thioureido)ethyl)benzamide
Uniqueness
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H14Cl3N3OS |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
N-[2,2-dichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3OS/c17-11-6-8-12(9-7-11)20-16(24)22-14(13(18)19)21-15(23)10-4-2-1-3-5-10/h1-9,13-14H,(H,21,23)(H2,20,22,24) |
Clé InChI |
HTVHSQSWNUPWKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



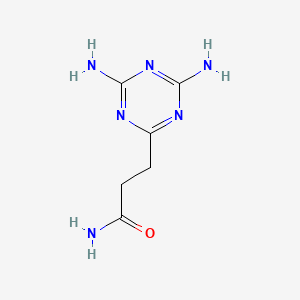
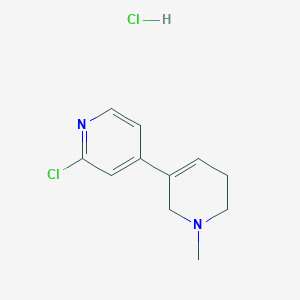


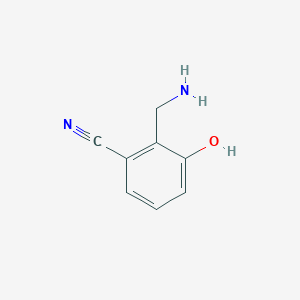

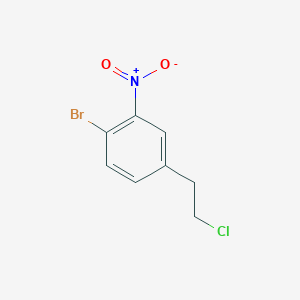

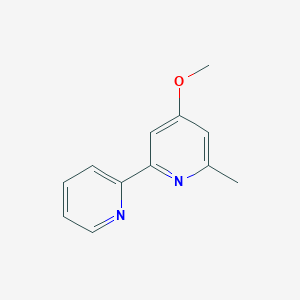
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
